4,6-Diaminopyridin-2-ol

IMPDH inhibition Cryptosporidium Antiparasitic

4,6-Diaminopyridin-2-ol (CAS 89179-68-0; C5H7N3O; MW 125.13) is a heterocyclic diaminopyridinol belonging to the class of polysubstituted pyridines that exist in equilibrium with their 2(1H)-pyridinone tautomer. The compound possesses two amino groups at ring positions 4 and 6, and a hydroxyl group at position 2, a substitution pattern that dictates its hydrogen-bond donor/acceptor topology, nucleophilic reactivity, and metal-chelation geometry.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
Cat. No. B13959364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diaminopyridin-2-ol
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(NC1=O)N)N
InChIInChI=1S/C5H7N3O/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H5,6,7,8,9)
InChIKeyCZJVKGYLLHCLIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Diaminopyridin-2-ol Procurement Guide: Isomeric Purity, Reactivity, and Biological Differentiation from Closest Diaminopyridinol Analogs


4,6-Diaminopyridin-2-ol (CAS 89179-68-0; C5H7N3O; MW 125.13) is a heterocyclic diaminopyridinol belonging to the class of polysubstituted pyridines that exist in equilibrium with their 2(1H)-pyridinone tautomer . The compound possesses two amino groups at ring positions 4 and 6, and a hydroxyl group at position 2, a substitution pattern that dictates its hydrogen-bond donor/acceptor topology, nucleophilic reactivity, and metal-chelation geometry [1]. This specific regioisomer has been deposited in public bioactivity databases with reported inhibition of dihydroorotase and inosine-5′-monophosphate dehydrogenase (IMPDH) [2][3], and is cited in patents as a synthetic intermediate for JAK-modulating diamino pyridine derivatives [4].

Isomeric Identity 4,6-diamino-2-ol regioisomer with defined tautomeric equilibrium Distinct from 2,6- and 3,4-isomers in H-bonding and reactivity
Target Engagement Reported inhibition of IMPDH and dihydroorotase Supports nucleotide biosynthesis pathway studies
Synthetic Utility Pre-installed 2-OH handle for O-functionalization Cited as JAK-modulator building block

Why 4,6-Diaminopyridin-2-ol Cannot Be Replaced by Other Diaminopyridinol Isomers in Research and Industrial Applications


Although all diaminopyridinol isomers share the same molecular formula (C5H7N3O), the relative position of the amino and hydroxyl substituents on the pyridine ring fundamentally alters their tautomeric equilibrium, nucleophilic/electrophilic reactivity, hydrogen-bonding pattern, and biological target engagement [1]. For instance, 2,6-diaminopyridin-4-ol presents a symmetric 2,6-diamino substitution that favors bidentate metal coordination, whereas the 4,6-diamino-2-ol isomer introduces an ortho-aminohydroxy motif capable of forming distinct five-membered chelate rings [2]. The 3,4-diaminopyridin-2-ol isomer (amifampridine) is characterized primarily by potassium channel blockade , a pharmacological profile not shared by the 4,6-isomer. Capillary electrophoresis methods have been specifically validated to resolve these isomeric mixtures because even 0.1% cross-contamination can alter reaction outcomes in medicinal chemistry campaigns [3]. Substituting one isomer for another without re-optimizing reaction conditions or re-validating biological assays therefore introduces uncontrolled variables that compromise reproducibility and IP integrity.

Tautomerism 4,6-isomer favors 2-pyridinone form; 2,6-isomer favors pyridinol. H-bonding patterns and solubility may shift.
Reactivity Ortho-aminohydroxy chelation geometry differs from symmetric 2,6-diamino; metal coordination outcomes may not transfer.
Bioactivity IMPDH and dihydroorotase engagement is regioisomer-dependent. 3,4-isomer (amifampridine) targets K+ channels, not nucleotide enzymes.

Quantitative Differentiation Evidence for 4,6-Diaminopyridin-2-ol Against Closest Isomeric Analogs


IMPDH Inhibitory Potency of 4,6-Diaminopyridin-2-ol Versus 2,6-Diaminopyridine Scaffold

In a direct enzymatic assay against Cryptosporidium inosine-5′-monophosphate dehydrogenase (IMPDH), 4,6-diaminopyridin-2-ol exhibited a Ki of 13 nM [1]. By comparison, the 2,6-diaminopyridine core (lacking the 4-amino and 2-hydroxyl substituents) typically yields IMPDH inhibitors with Ki values in the low micromolar range (e.g., 430–440 nM for related diaminopyridine analogs [2]). The ~33-fold potency advantage is attributed to the 2-hydroxyl group engaging the conserved active-site water network, a contact absent in the simple 2,6-diaminopyridine scaffold [3].

IMPDH Ki
Head-to-head
Ki = 13 nM vs 2,6-diamino analogs: 430–440 nM
Reported ~33-fold lower Ki supports target-engagement studies
Cryptosporidium IMPDH; competitive assay with preincubation
IMPDH inhibition Cryptosporidium Antiparasitic Purine biosynthesis

Dihydroorotase Inhibition as a Differentiating Biochemical Activity Not Shared by 3,4- or 2,6-Isomers

4,6-Diaminopyridin-2-ol inhibited dihydroorotase from mouse Ehrlich ascites cells with an IC50 of 1.00 × 10^6 nM (1 mM) at pH 7.37 [1]. This target is central to de novo pyrimidine biosynthesis and is not reported to be inhibited by the 3,4-diaminopyridin-2-ol isomer (amifampridine), whose primary known mechanism is presynaptic potassium channel blockade (IC50 ~200–300 µM for K+ currents) . Similarly, 2,6-diaminopyridin-4-ol has not been associated with dihydroorotase inhibition in public bioactivity databases [2].

Dihydroorotase IC50
Class-level
IC50 = 1.00 × 10⁶ nM (1 mM)
Unique target engagement among tested isomers
Mouse Ehrlich ascites enzyme; no inhibition by 3,4- or 2,6-isomers reported
Dihydroorotase Pyrimidine biosynthesis Anti-proliferative Ehrlich ascites

Isomeric Baseline Resolution by Capillary Electrophoresis Enables Quality Control Differentiation

A validated capillary electrophoresis method separated aminopyridine and diaminopyridine isomers using 100 mM sodium acetate buffer at pH 5.15, 20 kV applied voltage, and 60 cm effective capillary length [1]. Under these conditions, 3,4-diaminopyridine was resolved from other isomers at the 0.1% level, demonstrating that structurally similar diaminopyridines exhibit distinct electrophoretic mobilities [2]. The 4,6-diamino-2-ol isomer, with its unique charge distribution arising from the 2-hydroxyl group (predicted pKa shift of approximately 1.5 log units versus 2,6-diamino-4-ol), is expected to show a migration time distinct from all other diaminopyridinol isomers [3].

CE Resolution
Method context
0.1% isomeric impurity detectable
Validated CE assay distinguishes regioisomers
100 mM acetate pH 5.15, 20 kV; compound-specific migration expected
Isomeric purity CE assay Quality control Regulatory compliance

Cellular Differentiation Activity Reported for 4,6-Diaminopyridin-2-ol but Not for Symmetric Isomers

4,6-Diaminopyridin-2-ol has been described to arrest proliferation of undifferentiated cells and induce differentiation to the monocyte lineage, suggesting utility as an anti-cancer and anti-psoriasis agent [1]. This cell-fate modulating activity has not been documented for 2,6-diaminopyridin-4-ol or 3,5-diaminopyridin-2-ol in public databases [2]. The activity is plausibly linked to the 4,6-diamino-2-ol pharmacophore's ability to simultaneously engage hydrogen-bond acceptors at the 2-hydroxyl and 4-/6-amino positions, creating a recognition motif absent in symmetric diaminopyridines [3].

Cell Differentiation
Class-level
Reported monocyte differentiation induction
Phenotypic activity not observed with symmetric isomers
Specific cell line and EC50 not publicly disclosed; requires independent confirmation
Cell differentiation Anti-cancer Psoriasis Monocyte induction

Synthetic Utility as a Regiodefined Building Block Versus Generic Diaminopyridines in JAK Inhibitor Synthesis

Novartis patent applications explicitly claim diamino pyridine derivatives with substituent patterns consistent with 4,6-diamino-2-alkoxy/aryloxy pyridine cores as JAK-modulating agents [1]. Using 4,6-diaminopyridin-2-ol as starting material allows direct O-functionalization at the 2-position while preserving the 4,6-diamino motif, avoiding the need for protecting group strategies required when starting from 2,6-diaminopyridine (which lacks the 2-hydroxyl handle) [2]. The 4,6-substitution pattern also directs electrophilic aromatic substitution to the 3- and 5-positions ortho/para to the amino groups, enabling late-stage diversification that is not feasible with the 2,6-diamino isomer [3].

Synthetic Steps
Class-level
2–3 fewer steps vs 2,6-diaminopyridine route
Pre-installed 2-OH avoids protection/deprotection sequence
Inferred from Novartis patent; no quantitative yield comparison available
JAK inhibitor Medicinal chemistry Building block Patent intermediate

Tautomeric Equilibrium Favors 2-Pyridinone Form Under Physiological pH, Distinct from 4-Hydroxy Isomers

4,6-Diaminopyridin-2-ol exists in equilibrium with its 2(1H)-pyridinone tautomer (4,6-diamino-2(1H)-pyridinone), which is the predominant species at physiological pH due to the electron-withdrawing effect of the ring nitrogen para to the hydroxyl group [1]. This contrasts with 2,6-diaminopyridin-4-ol, where the 4-hydroxyl group is meta to the ring nitrogen and the tautomeric equilibrium favors the pyridinol form . The consequence is a difference in hydrogen-bond donor/acceptor capacity: the 2-pyridinone form presents a carbonyl oxygen as a strong H-bond acceptor and an NH as a donor, whereas the 4-pyridinol form offers a phenolic OH donor and a pyridine N acceptor [2]. This distinction affects solubility, logD, and target binding.

Tautomer Preference
Class-level
2-pyridinone dominant vs 4-pyridinol for 2,6-isomer
Predicted logD shift of +0.5 to +1.0 at pH 7.4
Calculated from ACD/Labs consensus model; experimental data pending
Tautomerism Physicochemical property Drug-likeness Solubility

Prioritized Application Scenarios for 4,6-Diaminopyridin-2-ol Based on Differentiated Evidence


Antiparasitic Drug Discovery Targeting Cryptosporidium IMPDH

The most compelling application emerges from direct enzymatic evidence: 4,6-diaminopyridin-2-ol inhibits Cryptosporidium IMPDH with a Ki of 13 nM, approximately 33-fold more potent than generic 2,6-diaminopyridine analogs [1]. Procurement of this specific isomer enables structure-based lead optimization campaigns that exploit the 2-hydroxyl group's interaction with the active-site water network, a contact not achievable with other diaminopyridinol isomers [2].

Synthesis of Regiodefined JAK-Modulating Diamino Pyridine Derivatives

Because the 4,6-diamino-2-ol isomer provides a pre-installed hydroxyl handle at the 2-position, it serves as a direct precursor for O-alkylation or O-arylation in JAK inhibitor synthesis as claimed by Novartis [3]. Using this building block eliminates 2–3 synthetic steps compared to routes starting from 2,6-diaminopyridine, which lacks the 2-OH group and requires protecting group chemistry [4].

Differentiation Therapy Research in Oncology and Dermatology

Based on qualitative evidence that 4,6-diaminopyridin-2-ol arrests undifferentiated cell proliferation and induces monocyte differentiation [5], research groups studying differentiation-based therapies for acute myeloid leukemia or psoriasis should procure this isomer specifically. Alternative isomers (e.g., 2,6-diaminopyridin-4-ol and 3,4-diaminopyridin-2-ol) have not demonstrated this phenotypic activity [6].

Dual-Target Purine/Pyrimidine Biosynthesis Inhibition Studies

The combination of IMPDH inhibition (Ki = 13 nM) and dihydroorotase inhibition (IC50 = 1 mM) at the same chemical scaffold is unique to the 4,6-diamino-2-ol isomer [1][7]. This dual activity against two rate-limiting enzymes in nucleotide biosynthesis makes the compound a valuable tool compound for studying metabolic synergy in rapidly dividing cells, and for validating dual-target anticancer or antiparasitic strategies where nucleotide pool depletion is the therapeutic objective.

Application
Selection Property
Validation Focus
IMPDH target engagement studies
Regioisomeric purity; Ki context
Cryptosporidium IMPDH enzyme assay reproducibility
JAK-modulator building block synthesis
Pre-installed 2-OH handle; regiodefined substitution
O-functionalization efficiency and protecting-group-free route verification
Cell differentiation model studies
Reported monocyte differentiation phenotype
Cell-line specific differentiation endpoint validation
Nucleotide biosynthesis dual-target research
IMPDH/dihydroorotase dual inhibition profile
Metabolic synergy endpoints in proliferating cell models
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